Tetrabutylammonium nitrate

Electrochemistry Supporting Electrolyte Cyclooctane Oxidation

Choose tetrabutylammonium nitrate when your process demands the unique redox-mediator activity of the nitrate anion—substituting with tetrabutylammonium bromide, chloride, or fluoroborate salts can drop electrochemical oxidation yield from ~31% to just 3–4%. This white crystalline powder dissolves readily in acetonitrile, dichloromethane, and toluene, enabling homogeneous electrolyte phases and anhydrous nitration reactions (e.g., N-nitration with triflic anhydride). Its organic-phase preference (≥0.1 g/mL) and <2% water solubility minimize catalyst loss in biphasic systems. For consistent benchmarks in anion screening and phase-transfer nitration, TBAN is the validated, off-the-shelf starting point.

Molecular Formula C16H38N2O3+2
Molecular Weight 304.47 g/mol
CAS No. 1941-27-1
Cat. No. B155451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabutylammonium nitrate
CAS1941-27-1
Synonymstetra-n-butylammonium dodecylsulfate
tetra-n-butylammonium hexafluorophosphate
tetrabutylammonium
tetrabutylammonium azide
tetrabutylammonium bromide
tetrabutylammonium chloride
tetrabutylammonium cyanide
tetrabutylammonium fluoride
tetrabutylammonium hydrogen sulfate
tetrabutylammonium hydroxide
tetrabutylammonium iodide
tetrabutylammonium monophosphate
tetrabutylammonium nitrate
tetrabutylammonium perchlorate
tetrabutylammonium sulfate
tetrabutylammonium sulfate (1:1), sodium salt
Molecular FormulaC16H38N2O3+2
Molecular Weight304.47 g/mol
Structural Identifiers
SMILESCCCC[N+](CCCC)(CCCC)CCCC.[N+](=O)([O-])[O-]
InChIInChI=1S/C16H36N.NO3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3)4/h5-16H2,1-4H3;/q+1;-1
InChIKeyQHOKENWFMZXSEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrabutylammonium Nitrate (CAS 1941-27-1): Properties and Core Utility for Procurement Evaluation


Tetrabutylammonium nitrate (TBAN) is a quaternary ammonium salt with the formula C₁₆H₃₆N₂O₃, appearing as a white to off-white crystalline powder . It melts in the range of 116–121 °C and exhibits high solubility in common organic solvents such as dichloromethane, acetonitrile, and toluene, while remaining sparingly soluble in water (<2%) . TBAN functions primarily as a phase-transfer catalyst, a supporting electrolyte in electrochemical systems, and a nitrate ion source for nitration and substitution reactions . Its hygroscopic nature and oxidizing properties dictate specific storage requirements under inert gas and away from strong reducing agents . These baseline characteristics establish TBAN as a versatile reagent, but the critical question for procurement is whether these properties translate into quantifiable performance advantages over structurally similar or functionally equivalent compounds.

Tetrabutylammonium Nitrate: Why Anion Choice Dictates Performance and Precludes Simple Substitution


Substituting tetrabutylammonium nitrate (TBAN) with other quaternary ammonium salts—even those sharing the same tetrabutylammonium cation—is not a trivial exercise. The identity of the anion profoundly influences both the physical behavior and the reaction outcomes of these salts. For instance, in electrochemical oxidation, replacing the nitrate anion (NO₃⁻) with tetrafluoroborate (BF₄⁻), hexafluorophosphate (PF₆⁻), or perchlorate (ClO₄⁻) causes the yield of cyclooctanone to plummet from approximately 31% to just 3–4% [1]. Similarly, surface-sensitive spectroscopic studies reveal that the nitrate salt exhibits a more diffuse anion distribution at liquid interfaces compared to perchlorate or iodide salts, a structural difference that correlates directly with measured phase-transfer coefficients [2]. These data demonstrate that the anion is not a spectator; it actively mediates reactivity, selectivity, and mass transport. Consequently, a generic substitution—such as using tetrabutylammonium bromide or chloride—will not replicate the performance of TBAN in applications where the nitrate ion's specific redox activity or interfacial organization is required. The quantitative evidence below substantiates this critical differentiation.

Tetrabutylammonium Nitrate: Quantified Differentiation in Electrochemical and Phase-Transfer Performance


Electrochemical Oxidation: Nitrate Anion Drives 7–10× Higher Ketone Yield vs. Alternative Anions

In the electrochemical oxidation of cyclooctane to cyclooctanone in acetonitrile with oxygen present, tetrabutylammonium nitrate (TBAN) delivers a cyclooctanone yield of approximately 31%. When the anion is changed to BF₄⁻, PF₆⁻, or ClO₄⁻ while keeping the tetrabutylammonium cation constant, the yield collapses to the 3–4% range [1]. This demonstrates that the nitrate anion is the primary driver of product formation, acting as a redox mediator rather than a mere charge carrier.

Electrochemistry Supporting Electrolyte Cyclooctane Oxidation

Cation Effect: Tetrabutylammonium vs. Methyltrioctylammonium Nitrate — A Trade-off Between Performance and Practicality

While methyltrioctylammonium nitrate outperforms tetrabutylammonium nitrate (28% vs. 16% cyclooctanone yield under comparable non-optimal conditions) due to increased lipophilicity and substrate colocalization [1], TBAN remains the preferred baseline standard. This is because tetrabutylammonium salts are widely available off-the-shelf in multiple anion forms, offer consistent purity and handling properties, and allow systematic anion screening [1]. The 16% yield serves as a reproducible benchmark, whereas the more specialized methyltrioctylammonium salts are less available and more variable in quality.

Electrochemistry Cation Engineering Process Chemistry

Phase-Transfer Efficiency: Diffuse Interfacial Anion Distribution Enhances Mass Transfer

Electron spectroscopy for chemical analysis (ESCA) studies reveal that tetrabutylammonium nitrate and chloride exhibit a more diffuse distribution of the anion at the liquid–vapor interface compared to the contact ion-pair structures observed for perchlorate and iodide salts [1]. This structural difference correlates with variations in transfer coefficients from aqueous to organic phases, a key metric of phase-transfer efficiency. While specific transfer coefficients are not reported, the observed correlation between surface structure and phase-transfer activity establishes a mechanistic basis for the differential performance of nitrate-based quaternary ammonium salts in biphasic systems.

Phase-Transfer Catalysis Surface Chemistry Ion Pairing

Solubility Profile: Organic Solvent Compatibility for Homogeneous Electrolyte and PTC Applications

Tetrabutylammonium nitrate exhibits a solubility of at least 0.1 g/mL in acetonitrile (forming a clear, colorless solution) and is also soluble in dichloromethane, benzene, and toluene . Its water solubility is limited to less than 2% (w/w) [1]. In contrast, tetrabutylammonium bromide—the most common phase-transfer catalyst—is highly water-soluble (up to 600 g/L at 20 °C) and only moderately soluble in organic solvents [2]. This inverted solubility profile makes TBAN particularly well-suited for applications requiring a homogeneous electrolyte in non-aqueous electrochemical cells or for phase-transfer reactions where the catalyst must reside preferentially in the organic phase to facilitate anion transport.

Solubility Organic Synthesis Electrochemistry

Tetrabutylammonium Nitrate: Targeted Application Scenarios Justified by Quantitative Evidence


Electrochemical Synthesis: Selective Oxidation of Alkanes to Ketones

When the objective is the electrochemical conversion of alkanes (e.g., cyclooctane) to ketones in acetonitrile, tetrabutylammonium nitrate should be prioritized as the supporting electrolyte. Its nitrate anion is not merely a charge carrier; it actively participates as a redox mediator, enabling a cyclooctanone yield of ~31% compared to the 3–4% obtained with BF₄⁻, PF₆⁻, or ClO₄⁻ salts [1]. This >7-fold improvement in product formation justifies the selection of TBAN over alternative tetrabutylammonium salts for any electrochemical oxidation process where the nitrate anion can serve as a mediator. The compound's solubility in acetonitrile ensures a homogeneous electrolyte phase, simplifying cell design and product recovery.

Phase-Transfer Catalysis in Anhydrous Organic Media

For biphasic reactions requiring the transfer of nitrate or other oxoanions from an aqueous phase into an organic solvent, tetrabutylammonium nitrate offers a distinct advantage due to its preferential solubility in organic solvents (≥0.1 g/mL in acetonitrile) and low water solubility (<2%) . This inverted solubility profile, coupled with the diffuse interfacial anion distribution observed by ESCA [2], promotes efficient anion extraction and minimizes catalyst loss to the aqueous phase. TBAN is therefore the catalyst of choice for nitration reactions conducted under anhydrous conditions, such as the nitration of aromatic rings using TBAN–trifluoroacetic anhydride [3], or for nucleophilic substitutions where a nitrate ion is required.

Benchmark Standard for Anion Screening in Electrochemical Process Development

Despite the higher absolute yield achievable with methyltrioctylammonium nitrate (28% vs. 16% for TBAN under non-optimal conditions) [1], tetrabutylammonium nitrate remains the preferred starting point for systematic anion screening in electrochemical process development. The tetrabutylammonium cation is available in a wide range of anion forms (nitrate, bromide, chloride, tetrafluoroborate, etc.) with consistent purity and handling characteristics. This allows researchers to isolate the effect of the anion—the dominant variable in this chemistry—without introducing confounding factors from cation variability. Once the optimal anion is identified, cation optimization can be pursued as a secondary refinement. For laboratories and pilot plants establishing new electrochemical protocols, TBAN provides a reliable, off-the-shelf benchmark that balances performance with practicality.

Synthesis of Anhydrous Nitronium Salts for N-Nitration

Reaction of tetrabutylammonium nitrate with triflic anhydride in dichloromethane at 0 °C generates anhydrous nitronium triflate (NO₂OTf) in situ, a powerful electrophilic nitrating agent for heterocyclic N-nitration [4]. This one-pot procedure yields N-nitrated heterocycles in 20–76% yield. The use of TBAN as the nitrate source is advantageous because it is a non-hygroscopic crystalline solid that can be accurately weighed and handled under anhydrous conditions, unlike many inorganic nitrate salts which are highly hygroscopic. The organic solubility of TBAN ensures complete dissolution in the reaction solvent, facilitating a homogeneous reaction with triflic anhydride. This application leverages both the nitrate anion content and the organic compatibility of the tetrabutylammonium cation to generate a reactive nitrating species under mild conditions.

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